REACTION_CXSMILES
|
[F-:1].[K+].[F-].[Cs+].Cl[C:6]1[C:11]([F:12])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][N:7]=1>S1(CCCC1)(=O)=O.C1OCCOCCOCCOCCOCCOC1>[F:1][C:6]1[C:11]([F:12])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][N:7]=1 |f:0.1,2.3|
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Name
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|
Quantity
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47.7 g
|
Type
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reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
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65.6 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1F)C(F)(F)F
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
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S1(=O)(=O)CCCC1
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Name
|
|
Quantity
|
1.3 g
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Type
|
catalyst
|
Smiles
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C1COCCOCCOCCOCCOCCO1
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Type
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CUSTOM
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Details
|
The reaction mixture is stirred for 48 hours at 140° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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60 ml of sulfolane are distilled off
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Type
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ADDITION
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Details
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are added
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Type
|
DISTILLATION
|
Details
|
subsequently distilled
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Type
|
ADDITION
|
Details
|
by introducing steam
|
Type
|
CUSTOM
|
Details
|
The oil is separated
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Type
|
EXTRACTION
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Details
|
the aqueous phase is extracted twice with a small amount of ether
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Type
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CUSTOM
|
Details
|
The organic phases are purified
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with a small amount of magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C=C1F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.8 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |